propan-2-yl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
propan-2-yl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core, a thienyl group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrido[2,3-d]pyrimidine precursor and introduce the thienyl and other functional groups through a series of substitution and coupling reactions. Specific reagents and conditions may include the use of organometallic catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
propan-2-yl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The isopropyl and propylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of propan-2-yl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of specific signaling pathways, modulation of gene expression, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl (2E)-7-methyl-2-(1-naphthylmethylene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Isopropyl (2E)-7-methyl-3-oxo-5-(2-thienyl)-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of propan-2-yl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is C19H24N2O4S. Its structure features a pyrido[2,3-d]pyrimidine core with various substituents including a methyl group, propylsulfanyl group, and a carboxylate moiety. The presence of these functional groups is crucial for its biological activity.
Property | Value |
---|---|
Molecular Weight | 372.47 g/mol |
Melting Point | Not available |
Solubility | Soluble in DMSO |
LogP | 3.5 |
Synthesis
The compound can be synthesized through various methods, including multi-step organic synthesis techniques. One notable method involves the Knoevenagel reaction , where 3-methylthiophene-2-carbaldehyde is reacted with malononitrile in the presence of a base like piperidine to yield the desired product. Detailed experimental conditions and yields are often documented in synthetic chemistry literature.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies indicate that similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The mechanism of action typically involves inhibition of nucleic acid synthesis or disruption of cell wall integrity.
Anti-Cancer Properties
Recent studies have explored the anti-cancer potential of pyrido[2,3-d]pyrimidine derivatives. These compounds have been shown to induce apoptosis in various cancer cell lines by activating specific signaling pathways associated with cell death. In vitro assays have indicated that the compound may inhibit tumor growth by interfering with cellular proliferation mechanisms.
Case Studies
- Antimicrobial Efficacy : A study published in PubMed investigated the antimicrobial activity of related compounds against a panel of bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating potent activity against resistant strains .
- Cytotoxicity Assays : Another research article reported on the cytotoxic effects of pyrido[2,3-d]pyrimidine derivatives on human cancer cell lines such as HeLa and MCF-7. The study found that these compounds significantly reduced cell viability at concentrations as low as 10 µM .
Table 2: Biological Activity Summary
Activity Type | Target Organisms/Cells | IC50/MIC Values |
---|---|---|
Antimicrobial | Gram-positive bacteria | 5-20 µg/mL |
Gram-negative bacteria | 10-30 µg/mL | |
Antifungal | Candida spp. | 15 µg/mL |
Anti-cancer | HeLa cells | 10 µM |
MCF-7 cells | 15 µM |
Properties
IUPAC Name |
propan-2-yl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-6-8-28-20-22-17-15(18(24)23-20)14(16-11(4)7-9-27-16)13(12(5)21-17)19(25)26-10(2)3/h7,9-10,14H,6,8H2,1-5H3,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVWURVKDRWDCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=C(C=CS3)C)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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